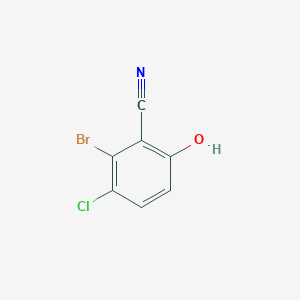

2-Bromo-3-chloro-6-hydroxybenzonitrile

Description

Significance of Multifunctionalized Aromatic Nitriles in Synthetic Chemistry

Multifunctionalized aromatic nitriles are of paramount importance in synthetic chemistry due to the versatile reactivity of the nitrile group. researchgate.netresearchgate.net The nitrile functionality can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and ketones, making these compounds key intermediates in the synthesis of complex organic molecules. researchgate.net Their applications span a wide range of fields, from pharmaceuticals and agrochemicals to materials science. researchgate.netresearchgate.net

The presence of multiple functional groups on the aromatic ring, as seen in 2-Bromo-3-chloro-6-hydroxybenzonitrile, allows for regioselective modifications, enabling the construction of intricate molecular frameworks. The electron-withdrawing nature of the nitrile and halogen substituents, combined with the electron-donating and directing effects of the hydroxyl group, creates a nuanced electronic landscape across the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Overview of Halogenation and Hydroxylation Patterns in Benzonitrile (B105546) Scaffolds

The specific arrangement of halogen and hydroxyl substituents on a benzonitrile ring profoundly influences its chemical and physical properties. Halogenation of benzonitrile can be achieved through various methods, including vapor-phase halogenation at high temperatures. bohrium.com The position of the incoming halogen is directed by the existing substituents on the ring.

Hydroxylation, the introduction of a hydroxyl group, further diversifies the properties of the benzonitrile scaffold. The position of the hydroxyl group can significantly impact the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. The combination of halogens and hydroxyl groups can lead to intramolecular hydrogen bonding and other non-covalent interactions, which can affect the molecule's conformation and reactivity. In the case of this compound, the ortho and meta positioning of the halogens relative to the nitrile group, and the ortho position of the hydroxyl group to the bromine atom, create a unique substitution pattern that dictates its specific chemical behavior.

Research Trajectory and Future Perspectives for this compound

While extensive research specifically targeting this compound is not widely documented in publicly available literature, its structural motifs suggest several potential avenues for future investigation. As a highly functionalized aromatic nitrile, it represents a valuable synthon for the construction of more complex molecules.

Potential Research Directions:

Medicinal Chemistry: Given that many benzonitrile derivatives exhibit biological activity, this compound could serve as a scaffold for the development of novel therapeutic agents. The specific halogenation pattern might contribute to enhanced binding affinity with biological targets.

Materials Science: Aromatic nitriles are precursors to advanced materials, including polymers and dyes. researchgate.net The unique substitution pattern of this compound could be exploited to synthesize materials with tailored electronic and photophysical properties.

Agrochemicals: Halogenated aromatic compounds are a well-established class of agrochemicals. Further derivatization of this molecule could lead to the discovery of new herbicides or fungicides.

The future research trajectory for this compound will likely focus on exploring its utility as a versatile building block in these and other areas of chemical science. Its synthesis and reactivity studies will be crucial in unlocking its full potential.

Compound Data

Below is a table summarizing the key identifiers for the compound discussed in this article.

| Compound Name |

| This compound |

| 6-Bromo-3-chloro-2-hydroxybenzonitrile |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1934463-16-7 | Supplier Data |

| Molecular Formula | C₇H₃BrClNO | Supplier Data |

| Molecular Weight | 232.46 g/mol | Calculated |

| Appearance | Likely a solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in organic solvents. | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

Properties

IUPAC Name |

2-bromo-3-chloro-6-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPLXONWTACQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Chloro 6 Hydroxybenzonitrile and Analogues

Direct Synthesis Approaches

Direct synthesis focuses on introducing the bromo, chloro, and hydroxyl functional groups onto a benzonitrile (B105546) scaffold in a controlled manner. This typically involves the regioselective halogenation of a suitable hydroxybenzonitrile precursor or the hydroxylation of a dihalogenated benzonitrile intermediate.

Regioselective Halogenation Strategies on Hydroxybenzonitrile Precursors

The most common direct approach involves the electrophilic halogenation of a hydroxybenzonitrile. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the nitrile (-CN) group is a deactivating meta-director, and halogens are deactivating ortho-, para-directors. libretexts.orgmasterorganicchemistry.com In a phenol (B47542) derivative, the hydroxyl group's influence is typically dominant, directing incoming electrophiles to the positions ortho and para to it. youtube.com

Bromination of activated aromatic rings, such as phenols, is a well-established transformation. N-bromosuccinimide (NBS) is a widely used reagent for this purpose as it is a convenient and safer source of electrophilic bromine compared to liquid Br₂. wikipedia.orgorganic-chemistry.org It is effective for the nuclear bromination of electron-rich aromatic compounds including phenols, anilines, and various heterocycles. missouri.edu

The reaction can be performed under mild conditions, often at room temperature in solvents like chloroform (B151607), acetonitrile, or methanol (B129727). nankai.edu.cnnih.gov The regioselectivity can be finely tuned by the choice of solvent and the addition of catalysts. For instance, the use of p-toluenesulfonic acid (pTsOH) in methanol has been shown to promote selective mono-ortho-bromination of para-substituted phenols. nih.gov For a precursor like 3-chloro-6-hydroxybenzonitrile, the powerful para-directing effect of the hydroxyl group would strongly favor the introduction of bromine at the C2 position.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Catechol | NBS, HBF₄ | Acetonitrile, -30°C to rt | 4-Bromobenzene-1,2-diol | 100% | nih.gov |

| 3-Hydroxybenzonitrile | Br₂ | Not specified | 2-Bromo-5-hydroxybenzonitrile | 73% | nih.gov |

| para-Substituted Phenols | NBS, pTsOH (10 mol%) | Methanol, rt, 15-20 min | Mono ortho-brominated phenol | >86% | nih.gov |

| 4-Hydroxybenzonitrile | NaBr, Persulfate | Aqueous ethanol (B145695) or DMF | 2,6-Dibromo-4-cyanophenol | 92-94% | google.com |

Similar to bromination, the chlorination of hydroxybenzonitriles can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a common reagent for this purpose. The reaction of aromatic substrates with NCS in the presence of an acid catalyst like pTsOH in a polar protic solvent can facilitate chlorination. nih.gov The regioselectivity is again primarily governed by the directing effects of the existing substituents, with the hydroxyl group directing the incoming chlorine atom to the ortho and para positions.

In a potential synthesis of 2-bromo-3-chloro-6-hydroxybenzonitrile, one might start with 3-chloro-6-hydroxybenzonitrile. In the subsequent electrophilic bromination, the potential sites for substitution are C2, C4, and C5.

Position C2: This position is para to the strongly activating -OH group and ortho to the deactivating -Cl group.

Position C4: This position is ortho to the -OH group and meta to the -Cl group.

Position C5: This position is meta to the -OH group and ortho to the -Cl group.

Given that the para-directing effect of the hydroxyl group is typically very strong, substitution at the C2 position is highly favored. The activating effect of the hydroxyl group outweighs the deactivating effects of the chlorine and nitrile groups, ensuring the reaction proceeds. Therefore, the bromination of 3-chloro-6-hydroxybenzonitrile is expected to yield primarily this compound.

Hydroxylation Methods for Halogenated Benzonitrile Intermediates

An alternative direct approach involves introducing the hydroxyl group onto a pre-existing dihalogenated benzonitrile, such as 2-bromo-3-chlorobenzonitrile. This transformation is generally more challenging than halogenation. Direct hydroxylation of C-H bonds on an aromatic ring often requires harsh conditions or specialized catalysts.

One potential route is nucleophilic aromatic substitution (SNAr), where a halogen is displaced by a hydroxide (B78521) ion or a surrogate. However, SNAr reactions require the aromatic ring to be strongly activated by electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). In 2-bromo-3-chlorobenzonitrile, the nitrile group is meta to both halogens, providing only moderate activation. Consequently, forcing conditions, such as high temperatures and pressures, would likely be necessary, which could lead to side reactions.

Multistep Synthesis Pathways

When direct methods are not feasible or result in poor selectivity, multistep pathways are employed. These routes build the target molecule by sequentially introducing and/or modifying functional groups, with the order of reactions chosen to take advantage of directing effects at each stage. A hypothetical multistep synthesis could involve protecting groups and functional group interconversions to achieve the desired substitution pattern.

For example, a synthesis could begin with a precursor where a different functional group, such as an amino group, is used to direct the halogenation steps. The amino group is a strong ortho-, para-director and can be converted into a nitrile group later in the sequence via the Sandmeyer reaction.

| Step | Reaction | Starting Material | Rationale |

|---|---|---|---|

| 1 | Chlorination | 2-Aminophenol | The amino and hydroxyl groups are strong o,p-directors. Chlorination could occur at C4. |

| 2 | Protection | 4-Chloro-2-aminophenol | Protecting the -OH and/or -NH₂ groups (e.g., as acetyl or tosyl derivatives) to modulate reactivity and prevent side reactions. |

| 3 | Bromination | Protected intermediate | The directing groups would guide bromination to the desired position (C5). |

| 4 | Diazotization/Sandmeyer Reaction | Protected 5-bromo-4-chloro-2-aminophenol | Conversion of the amino group to a diazonium salt, followed by substitution with a cyanide source (e.g., CuCN) to install the nitrile group. |

| 5 | Deprotection | Protected this compound | Removal of the protecting groups to reveal the final hydroxyl group. |

This strategic approach, while longer, allows for greater control over the final structure, which is a cornerstone of synthesizing complex polysubstituted aromatic molecules. youtube.com

Nitrile Group Introduction

The cyano group is a versatile functional group in organic synthesis, and its introduction is a critical step in the preparation of benzonitriles.

From Halogenoalkanes via Nucleophilic Substitution

The nucleophilic substitution of a halogen on an alkyl-substituted aromatic precursor with a cyanide salt is a classical and widely used method for the formation of a carbon-carbon bond and the introduction of a nitrile group. This reaction typically proceeds via an S(_N)2 mechanism, where the cyanide ion acts as the nucleophile, displacing the halide. The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often favoring the reaction.

For the synthesis of aryl nitriles, this method is most applicable to benzyl (B1604629) halides, where the halogen is attached to a carbon adjacent to the aromatic ring. A tandem reaction involving a tetrabutylammonium (B224687) bromide (TBAB)-catalyzed substitution with an azide (B81097) source, followed by an oxidative rearrangement, can also yield aryl nitriles from benzyl halides.

Table 1: Examples of Nitrile Synthesis from Halogenoalkanes

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Benzyl bromide | NaN(_3), DDQ, CH(_2)ClCH(_2)Cl | Benzonitrile | 84 |

| Allyl chloride | NaN(_3), DDQ, CH(_3)CN | Acrylonitrile | 75 |

Data compiled from studies on tandem substitution and oxidative rearrangement reactions. organic-chemistry.org

From Amides via Dehydration

The dehydration of primary amides is a direct and efficient route to nitriles. This transformation involves the removal of a molecule of water from the amide functionality. A wide array of dehydrating agents can be employed, ranging from classical stoichiometric reagents to modern catalytic systems.

Common dehydrating agents include phosphorus pentoxide (P(_2)O(_5)), thionyl chloride (SOCl(_2)), and phosphorus oxychloride (POCl(_3)). More recent developments have focused on milder and more selective methods. For instance, the use of phosphorus(III) reagents like P(NMe(_2))(_3), PCl(_3), or P(OPh)(_3) in combination with a base such as diethylamine (B46881) or DBU has been shown to be effective for a broad range of aromatic and aliphatic amides. nih.gov Another efficient system involves the use of a catalytic amount of a zirconium compound in the presence of LiCl, which promotes the clean conversion of primary amides to nitriles in excellent yields. nih.gov

Table 2: Dehydration of Aromatic Amides to Nitriles

| Starting Amide | Reagents and Conditions | Product | Yield (%) |

| Benzamide | P(NMe(_2))(_3), Et(_2)NH, CHCl(_3), reflux | Benzonitrile | 88 |

| p-Toluamide | Cp(_2)Zr(CH(_3))(_2), LiCl, 105°C | p-Tolunitrile | 91 |

| p-Bromobenzamide | Cp(_2)Zr(CH(_3))(_2), LiCl, 105°C | p-Bromobenzonitrile | 92 |

| Benzamide | PCl(_3), DBU, CH(_2)Cl(_2), 0°C to rt | Benzonitrile | 92 |

Data from studies on phosphorus(III)-mediated and zirconium-mediated amide dehydration. nih.govnih.gov

Via Ammoxidation of Aromatic Precursors

Ammoxidation is a powerful industrial process for the direct conversion of methyl-substituted aromatic compounds (arenes) into the corresponding nitriles. This vapor-phase reaction involves the simultaneous oxidation and amination of the methyl group at high temperatures over a solid catalyst. The feedstock typically consists of the alkylaromatic compound, ammonia, and air.

For the synthesis of substituted benzonitriles, the nature and position of the substituents on the aromatic ring can influence the reaction's efficiency. Catalysts are crucial for this process, with mixed metal oxides, often containing vanadium, being commonly employed. While the direct ammoxidation of cresols (hydroxytoluenes) to hydroxybenzonitriles has been investigated, challenges such as catalyst deactivation and lower selectivity compared to non-hydroxylated analogues have been noted. google.combgu.ac.il

Table 3: Ammoxidation of Substituted Toluenes

| Starting Material | Catalyst | Temperature (°C) | Product | Yield (%) |

| p-Cresol | Boria-phosphoria on silica (B1680970) | Not specified | p-Hydroxybenzonitrile | up to 63 (wt%) |

| Toluene | Mixed transition metal oxides | 410-420 | Benzonitrile | 64-81 |

Data from studies on the ammoxidation of cresols and toluene. bgu.ac.ilbgu.ac.ilresearchgate.net

Introduction of Halogen Substituents on Aromatic Rings

The introduction of bromine and chlorine onto the aromatic ring is a key step in the synthesis of this compound. The regioselectivity of these halogenation reactions is governed by the directing effects of the substituents already present on the ring, namely the hydroxyl and cyano groups.

Electrophilic Aromatic Substitution (e.g., using halenium species)

Electrophilic aromatic substitution is the most common method for introducing halogen atoms onto an aromatic ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. In a molecule containing both, the powerful activating effect of the hydroxyl group typically dominates the regiochemical outcome of the reaction.

For the synthesis of halogenated phenols, the reaction can often proceed without a Lewis acid catalyst due to the high reactivity of the phenol ring. masterorganicchemistry.com However, to control the extent of halogenation and improve selectivity, various reagents and conditions can be employed. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) with bromine in chloroform has been shown to yield a mixture of brominated products, with the major product resulting from substitution ortho to the hydroxyl group. scielo.org.mx The choice of solvent and brominating agent (e.g., Br(_2), N-bromosuccinimide) can significantly influence the product distribution.

A plausible synthetic route to this compound could involve the sequential halogenation of a suitable precursor. For example, the chlorination of 2-bromo-6-hydroxybenzonitrile (B1288909) or the bromination of 3-chloro-6-hydroxybenzonitrile. The directing effects of the existing substituents would need to be carefully considered to achieve the desired substitution pattern.

Table 4: Examples of Electrophilic Halogenation of Phenolic Compounds

| Starting Material | Reagents and Conditions | Major Product(s) |

| 3-Hydroxybenzaldehyde | Br(_2), CHCl(_3), rt | 2-Bromo-5-hydroxybenzaldehyde |

| 3-Hydroxybenzaldehyde | Br(_2), silica gel, CH(_2)Cl(_2), rt | Mixture of 2-bromo-5-hydroxybenzaldehyde, 2-bromo-3-hydroxybenzaldehyde, and 2,4-dibromo-5-hydroxybenzaldehyde |

Data from studies on the bromination of 3-hydroxybenzaldehyde. scielo.org.mx

Radical Functionalization Strategies

Free-radical halogenation is another method for introducing halogen atoms, although it is more commonly employed for the substitution of benzylic hydrogens on alkyl-substituted aromatics rather than direct aromatic C-H halogenation. studymind.co.uk This type of reaction is typically initiated by UV light or a radical initiator.

While less common for the direct halogenation of the aromatic nucleus of phenols and benzonitriles, radical mechanisms can be involved in certain halogenation reactions, particularly under specific conditions or with certain reagents. However, for the synthesis of compounds like this compound, electrophilic aromatic substitution is generally the more predictable and controlled method for introducing the halogen atoms directly onto the aromatic ring.

The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, is a classic example of radical halogenation at the benzylic position. This selectivity arises from the stability of the resulting benzyl radical. wikipedia.org

Introduction of Hydroxyl Substituents

The incorporation of a hydroxyl group onto the benzonitrile scaffold is a critical transformation. Two classical and effective methods for this purpose are the hydrolysis of halogenated precursors and routes involving the diazotization of an amino precursor followed by hydrolysis.

The direct substitution of a halogen atom for a hydroxyl group on an aromatic ring is a well-known method, proceeding via a nucleophilic aromatic substitution (SNA) mechanism. libretexts.org For a precursor such as 2-bromo-3,6-dichlorobenzonitrile, the chlorine atom at the 6-position is activated towards nucleophilic attack by the ortho-positioned electron-withdrawing nitrile group. libretexts.org This activation is crucial, as aryl halides are generally resistant to nucleophilic substitution under standard conditions. libretexts.org

The reaction typically requires a strong nucleophile, such as an alkali metal hydroxide (e.g., NaOH or KOH), and is often performed under forcing conditions, including high temperatures and pressures. The electron-withdrawing nature of the cyano group helps to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.orgyoutube.com

Alternative methods involve the use of alkali metal alkoxides in anhydrous alcohol solutions. For instance, o(p)-halogenated benzonitriles can react with sodium methoxide (B1231860) in methanol at elevated temperatures and pressures to yield the corresponding hydroxybenzonitrile after acidification. google.com While effective, these methods can sometimes lead to side reactions, such as the hydrolysis of the nitrile group itself to a carboxylic acid, if the conditions are not carefully controlled. google.cominfinitylearn.com

A more versatile and widely used method for introducing a hydroxyl group onto an aromatic ring involves the diazotization of a primary aromatic amine. organic-chemistry.org This route would commence with a precursor like 2-bromo-3-chloro-6-aminobenzonitrile. The synthesis of such an amino precursor can be achieved by the reduction of a corresponding nitro compound, for example, using stannous chloride in hydrochloric acid. google.com

The process consists of two main steps:

Diazotization : The aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.com

Hydrolysis : The resulting aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group, and upon warming, it is displaced by a water molecule, releasing nitrogen gas (N₂) and forming the desired phenol. masterorganicchemistry.com

This method is highly efficient and generally provides clean conversion to the corresponding phenol. It is a cornerstone of aromatic chemistry for the synthesis of phenols from anilines, a transformation that is otherwise difficult to achieve directly. The initial diazotization step is also the foundation for other transformations of the amino group, such as the Sandmeyer reaction, which introduces halides or the cyano group itself. chemicalbook.comchemicalbook.com

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on catalytic methods to achieve transformations with higher efficiency, selectivity, and functional group tolerance under milder conditions than classical stoichiometric reactions.

Catalytic strategies have revolutionized the synthesis of complex aromatic compounds. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of the benzonitrile core structure.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-oxygen (C–O) bonds, providing a modern alternative to classical nucleophilic aromatic substitution for synthesizing phenols. mit.edu The palladium-catalyzed hydroxylation of aryl halides allows for the conversion of precursors like 2-bromo-3,6-dichlorobenzonitrile to the target hydroxybenzonitrile under significantly milder conditions. acs.orgnih.gov

This transformation typically employs a palladium precatalyst, a specialized bulky biarylphosphine ligand (such as tBuBrettPhos), and a hydroxide source. acs.orgnih.gov Various hydroxide sources can be used, including potassium hydroxide (KOH), cesium hydroxide (CsOH), or even boric acid, B(OH)₃, which serves as an efficient and mild hydroxide reagent. nih.govorganic-chemistry.orgresearchgate.net These reactions exhibit broad functional group tolerance, and sensitive groups like nitriles are well-tolerated under the optimized conditions. acs.org The reactions can often be performed at temperatures ranging from room temperature to around 100 °C, a significant improvement over the harsh conditions required for traditional hydrolysis. nih.gov

Table 1: Examples of Palladium-Catalyzed Hydroxylation of Aryl Halides

| Aryl Halide | Hydroxide Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzonitrile | KOH | Pd-precatalyst / tBuBrettPhos | 1,4-Dioxane | 80 | 95 | nih.gov |

| 4-Bromobenzonitrile | CsOH | Pd-precatalyst / tBuBrettPhos | 1,4-Dioxane | rt | 91 | acs.orgnih.gov |

| 3-Bromobenzonitrile | B(OH)₃ | Pd(OAc)₂ / t-BuBrettPhos | NMP | 100 | 90 | organic-chemistry.org |

While this compound is an achiral molecule, the principles of organocatalysis are highly relevant for the synthesis of more complex, stereochemically-defined analogues. Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, often enabling unique reactivity and selectivity.

In the context of benzonitrile functionalization, organocatalysts can be employed to facilitate nucleophilic aromatic substitutions under mild conditions. mdpi.com Although traditional SNA reactions rely on the electronic activation provided by substituents like the nitrile group, organocatalytic approaches can offer alternative activation modes. For example, certain organocatalysts can activate polyfluoroarenes for SNAr, demonstrating a metal-free approach to C-C, C-O, and C-N bond formation on activated aromatic rings. mdpi.com The development of organocatalytic methods that could perform enantioselective transformations on benzonitrile-containing substrates would open pathways to novel chiral molecules with potential applications in materials science and pharmaceuticals. While direct stereoselective synthesis of the title compound is not applicable, the use of organocatalysis in the broader synthesis of functionalized benzonitrile analogues remains an active and promising area of research.

Catalytic Approaches in Benzonitrile Synthesis and Functionalization

Biocatalysis with Hydroxynitrile Lyases (HNLs) for Cyanohydrin Formation

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with high selectivity and efficiency under mild conditions. mdpi.com Hydroxynitrile lyases (HNLs) are a class of enzymes that catalyze the asymmetric addition of a cyanide group (from hydrogen cyanide, HCN) to a prochiral aldehyde or ketone, forming a chiral cyanohydrin. nih.govrsc.org This reaction is a powerful tool in organic synthesis for creating stereochemically pure compounds, which are valuable intermediates for pharmaceuticals and fine chemicals. researchgate.netnih.gov

In nature, HNLs are involved in the defense mechanism of plants, where they catalyze the decomposition of cyanohydrins to release toxic hydrogen cyanide upon tissue damage. wikipedia.org However, the reversibility of this reaction allows chemists to exploit HNLs for the stereoselective C-C bond formation. researchgate.net A key advantage of using HNLs is the availability of both (R)-selective and (S)-selective enzymes, providing access to either enantiomer of the desired cyanohydrin product. rsc.org

The synthesis of this compound via this method would first require the corresponding aldehyde precursor, 2-bromo-3-chloro-6-hydroxybenzaldehyde. The HNL would then catalyze the addition of HCN to the aldehyde's carbonyl group to form the target cyanohydrin.

The substrate scope of HNLs has been extensively studied. While many HNLs show a preference for benzaldehyde (B42025) and simple aromatic aldehydes, several have demonstrated activity towards more complex and sterically hindered substrates. nih.gov For instance, the HNL from Pouteria sapota (PsHNL) has been shown to successfully catalyze the hydrocyanation of ortho-substituted benzaldehydes, a class of substrates that are often challenging for other HNLs. informahealthcare.com This suggests that an appropriately selected or engineered HNL could accommodate a tri-substituted substrate like 2-bromo-3-chloro-6-hydroxybenzaldehyde.

Below is a table summarizing various HNLs and their applicability to substituted aromatic aldehydes.

| Enzyme Name | Abbreviation | Source Organism | Stereoselectivity | Known Substrate Examples (Aromatic Aldehydes) |

| Mandelonitrile Lyase | PaHNL | Prunus amygdalus (Almond) | (R)-selective | Benzaldehyde, 2-Chlorobenzaldehyde, 3-Pyridinecarboxaldehyde |

| Hydroxynitrile Lyase | HbHNL | Hevea brasiliensis (Rubber Tree) | (S)-selective | Benzaldehyde, various aliphatic and aromatic aldehydes |

| Hydroxynitrile Lyase | MeHNL | Manihot esculenta (Cassava) | (S)-selective | Benzaldehyde, 3-Phenoxybenzaldehyde, aliphatic ketones |

| Hydroxynitrile Lyase | PsHNL | Pouteria sapota (Mamey Sapote) | (R)-selective | Benzaldehyde, ortho-substituted benzaldehydes |

| Hydroxynitrile Lyase | BmHNL | Baliospermum montanum | (S)-selective | Aromatic aldehydes with electron-donating and withdrawing groups |

The enzymatic reaction is typically performed in a two-phase system (e.g., an organic solvent with an aqueous buffer) or in micro-aqueous medium to suppress the non-enzymatic, non-selective background reaction. The use of immobilized enzymes further enhances the green credentials of the process by allowing for easy catalyst separation and reuse. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of these principles is crucial in the fine chemical and pharmaceutical industries, which traditionally have high E-Factors (a measure of waste produced per kilogram of product). qualitas1998.net Designing a synthetic route for this compound should involve a critical evaluation based on green chemistry metrics.

Several key metrics are used to quantify the "greenness" of a chemical process:

| Metric | Formula | Description | Ideal Value |

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Measures the efficiency of a reaction in converting reactant atoms to product atoms. | 100% |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A holistic metric that considers all materials used (reactants, solvents, reagents, process aids) to make the product. | 1 (or as low as possible) |

| E-Factor (Environmental Factor) | Total waste (kg) / Mass of product (kg) | Measures the total amount of waste generated in the process. It is related to PMI (E-Factor = PMI - 1). | 0 (or as low as possible) |

A hypothetical synthesis of this compound could involve the halogenation of a phenol precursor followed by formylation to create the aldehyde, and finally, the HNL-catalyzed cyanation. Applying green chemistry principles to this route would involve several considerations:

Waste Prevention: The primary goal is to avoid generating waste. This involves selecting reactions with high atom economy. For example, catalytic halogenation methods are preferred over those using stoichiometric amounts of halogenating agents.

Catalysis over Stoichiometric Reagents: The use of biocatalysis (HNL) in the final step is a prime example of this principle. It replaces chemical methods that might require stoichiometric chiral auxiliaries or harsh reagents. Similarly, catalytic methods for bromination and chlorination would be superior to traditional methods that generate significant inorganic salt waste.

Designing Safer Chemicals and Solvents: The choice of solvents is critical, as they often constitute the largest mass component of a process. mdpi.com Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or cyclopentyl methyl ether (CPME) is essential. acs.org The HNL reaction is often compatible with aqueous systems, which is a significant advantage.

Energy Efficiency: Biocatalytic reactions typically run at ambient temperature and pressure, significantly reducing the energy demand compared to many traditional organic reactions that require heating or cooling. jddhs.com

Reduce Derivatives: A common source of waste is the use of protecting groups for functional groups like phenols. A greener route would aim to avoid or minimize such steps by using selective catalysts that can differentiate between reactive sites on the molecule. whiterose.ac.uk

The table below illustrates how green chemistry principles could be applied to improve a hypothetical synthesis.

| Synthetic Step | Traditional Approach | Green Chemistry Approach | Relevant Principle(s) |

| Halogenation | Stoichiometric Br₂ and Cl₂ with Lewis acid catalyst in a chlorinated solvent. | Catalytic halogenation using a recyclable catalyst; use of safer halogen sources (e.g., N-bromosuccinimide) in a greener solvent. | Catalysis, Safer Solvents, Waste Prevention |

| Formylation | Vilsmeier-Haack or Duff reaction, often with stoichiometric reagents and harsh workups. | Catalytic C-H activation/formylation methods; avoiding toxic reagents like phosphorus oxychloride. | Atom Economy, Catalysis, Safer Chemicals |

| Cyanation | Chemical addition of HCN followed by resolution of enantiomers. | Direct asymmetric synthesis using an immobilized HNL in an aqueous or biphasic system. | Biocatalysis, Reduce Derivatives, Energy Efficiency |

| Purification | Solvent-intensive column chromatography. | Crystallization, solvent extraction with recyclable solvents, or designing the process to yield a high-purity product directly. | Safer Solvents, Waste Prevention |

By integrating biocatalysis and consciously applying green chemistry principles and metrics from the outset, the synthesis of complex molecules like this compound can be designed to be not only efficient but also environmentally sustainable. mdpi.comrsc.org

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 3 Chloro 6 Hydroxybenzonitrile

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the 2-bromo-3-chloro-6-hydroxybenzonitrile ring is a key area of investigation. These reactions involve the replacement of one of the halogen atoms by a nucleophile and are highly dependent on the electronic nature of the aromatic ring, which is influenced by the collective effects of its substituents. The presence of both electron-withdrawing and electron-donating groups on the benzene (B151609) ring makes this molecule a compelling subject for mechanistic studies.

Substitution at Halogen-Bearing Carbons

The benzene ring of this compound is substituted with two potential leaving groups for nucleophilic aromatic substitution: a bromine atom at the C2 position and a chlorine atom at the C3 position. The reaction proceeds through a bimolecular mechanism involving the formation of a negatively charged intermediate, known as a Meisenheimer complex. nih.gov The stability of this intermediate is a crucial factor in determining the reaction rate. nih.gov

The kinetics of nucleophilic substitution reactions on this compound are expected to follow a second-order rate law, dependent on the concentrations of both the substrate and the nucleophile. The reaction rate is influenced by the activation energy required to form the Meisenheimer complex. Factors that stabilize this intermediate will lower the activation energy and increase the reaction rate.

| Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|---|

| This compound | Sodium Methoxide (B1231860) | Methanol (B129727) | 50 | 1.5 x 10⁻⁴ |

| This compound | Sodium Methoxide | Methanol | 75 | 6.2 x 10⁻⁴ |

| This compound | Sodium Azide (B81097) | Ethanol (B145695) | 50 | 8.9 x 10⁻⁵ |

| This compound | Sodium Azide | Ethanol | 75 | 3.7 x 10⁻⁴ |

Nitrile Group (-CN): As a strong electron-withdrawing group, the nitrile at C1 significantly activates the ring for nucleophilic attack. Its activating effect is most pronounced at the ortho and para positions. In this molecule, it is ortho to the bromine at C2 and meta to the chlorine at C3, thus strongly activating the C2 position for substitution.

Hydroxyl Group (-OH): The hydroxyl group at C6 is an electron-donating group by resonance and an electron-withdrawing group by induction. libretexts.org Its electron-donating nature generally deactivates the ring towards nucleophilic substitution. However, its position ortho to the bromine atom can also influence the stability of the Meisenheimer complex through resonance and hydrogen bonding interactions.

Halogens (-Br and -Cl): Both halogens are electron-withdrawing by induction, which activates the ring. In terms of leaving group ability in SNAr reactions, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, making bromide a better leaving group. However, the electronic activation at the C2 position by the ortho nitrile group is expected to be the dominant factor, favoring substitution at the C2 position.

The interplay of these substituent effects is summarized in the table below:

| Substituent | Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| -CN | C1 | Strongly electron-withdrawing | Strongly activating, especially at ortho/para positions |

| -Br | C2 | Inductively withdrawing, potential leaving group | Activates the ring; site of potential substitution |

| -Cl | C3 | Inductively withdrawing, potential leaving group | Activates the ring; site of potential substitution |

| -OH | C6 | Resonance donating, inductively withdrawing | Generally deactivating, but can influence intermediate stability |

Reactions at the Nitrile Carbon (e.g., Hydrolysis, Reduction)

The nitrile group in this compound can undergo various transformations, with hydrolysis being a common and well-studied reaction. The hydrolysis of nitriles can be catalyzed by either acid or base, leading to the formation of a carboxylic acid or a carboxylate salt, respectively. numberanalytics.com

Under acidic conditions, the hydrolysis of the nitrile group is initiated by the protonation of the nitrogen atom. pearson.comyoutube.com This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.comyoutube.com The reaction proceeds through a series of proton transfer steps and the formation of a tautomeric intermediate, ultimately leading to the formation of a carboxylic acid and an ammonium (B1175870) ion. chemguide.co.uk

Protonation of the nitrile nitrogen.

Nucleophilic attack by water on the nitrile carbon.

Deprotonation to form a neutral intermediate.

Tautomerization to an amide.

Further hydrolysis of the amide to a carboxylic acid and an ammonium ion.

The rate of acid-catalyzed hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-donating groups generally accelerate this reaction by increasing the basicity of the nitrile nitrogen, thereby facilitating the initial protonation step. numberanalytics.com In the case of this compound, the electron-donating hydroxyl group would be expected to enhance the rate of acid-catalyzed hydrolysis, while the electron-withdrawing halogens and nitrile group would have a retarding effect.

In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of the nitrile group proceeds via a different mechanism. The reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. youtube.com This is followed by a series of proton transfer and elimination steps, ultimately yielding a carboxylate salt and ammonia. chemguide.co.uk

The key steps in the base-catalyzed mechanism are:

Nucleophilic attack of hydroxide on the nitrile carbon.

Protonation of the resulting anion by water.

Tautomerization to an amide.

Further hydrolysis of the amide to a carboxylate and ammonia.

The rate of base-catalyzed hydrolysis is enhanced by the presence of electron-withdrawing groups on the aromatic ring. numberanalytics.com These groups decrease the electron density at the nitrile carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Therefore, the bromo, chloro, and nitrile substituents on this compound are expected to accelerate the rate of base-catalyzed hydrolysis. The electron-donating hydroxyl group would likely have a deactivating effect on this reaction.

Reductions to Amines or Aldehydes

The nitrile (-C≡N) group of this compound is a versatile functional handle that can be reduced to form either a primary amine (-CH₂NH₂) or an aldehyde (-CHO). The choice of reducing agent and reaction conditions is critical to achieving the desired product selectively, especially given the presence of other reducible or sensitive groups on the aromatic ring.

Reduction to Primary Amines: The conversion of the nitrile to a primary amine, 2-bromo-3-chloro-6-hydroxybenzylamine, involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. This transformation can be accomplished through several robust methods:

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically performed under pressure and requires careful optimization to prevent dehalogenation (removal of the bromo and chloro substituents).

Chemical Reduction with Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.org The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic nitrile carbon. libretexts.org An aqueous workup is required to protonate the resulting amine. Care must be taken as LiAlH₄ can also react with the acidic phenolic proton.

Single-Electron Transfer (SET) Reduction: An alternative approach involves the use of samarium(II) iodide (SmI₂), which reduces nitriles to primary amines under single-electron transfer conditions. acs.org This method is known for its excellent functional group tolerance, which could be advantageous in preserving the halogen substituents on the aromatic ring. acs.org

Reduction to Aldehydes: The partial reduction of the nitrile to an aldehyde, 2-bromo-3-chloro-6-hydroxybenzaldehyde, is a more delicate transformation that requires stopping the reduction at the intermediate imine stage, which is then hydrolyzed.

Diisobutylaluminium Hydride (DIBAL-H): This is a common reagent for the partial reduction of nitriles. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The DIBAL-H attacks the nitrile to form an aluminum-imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired aldehyde.

A summary of common reduction methods is presented below.

| Target Product | Reagent | General Mechanism | Key Considerations for Substrate |

| Primary Amine | LiAlH₄ | Nucleophilic hydride addition | Reacts with acidic -OH group; requires protection or excess reagent. |

| Primary Amine | H₂ / Catalyst (Pd, Pt, Ni) | Catalytic hydrogenation | Potential for dehalogenation (C-Br, C-Cl bond cleavage). |

| Primary Amine | SmI₂ | Single-electron transfer | Good functional group tolerance. acs.org |

| Aldehyde | DIBAL-H, then H₃O⁺ | Partial hydride reduction to imine, followed by hydrolysis | Requires low temperature to avoid over-reduction to the amine. |

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl (-OH) group in this compound is acidic and can participate in reactions typical of phenols, such as etherification and esterification. However, its reactivity is influenced by the electronic effects of the adjacent electron-withdrawing halogen and nitrile groups, and potentially by steric hindrance from the ortho-bromo substituent. In contrast to aliphatic alcohols, the direct nucleophilic substitution or elimination of the phenolic hydroxyl group is generally not feasible due to the strength and character of the C(sp²)-O bond. libretexts.orgquora.com

Etherification: The conversion of the hydroxyl group to an ether (O-alkylation) is commonly achieved through the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, NaH; or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide (e.g., iodomethane, ethyl bromide) in an Sₙ2 reaction to form the corresponding ether. Given the steric crowding from the ortho-bromo group, primary alkyl halides are the most effective electrophiles for this transformation.

Esterification: Esterification of the hydroxyl group can be readily accomplished by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct and may also act as a nucleophilic catalyst. This reaction converts the phenolic -OH into an ester group (-OCOR), which can serve as a protecting group to prevent the hydroxyl group from interfering in other reactions. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

Further substitution on the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the combined directing and activating/deactivating effects of the four existing substituents. The outcome of reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation depends on which substituent's influence predominates. lkouniv.ac.in

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Type | Reactivity Effect | Directing Effect |

| -OH | C6 | Electron-Donating (Resonance) | Strongly Activating | Ortho, Para-Directing |

| -Br | C2 | Electron-Withdrawing (Inductive) | Weakly Deactivating | Ortho, Para-Directing |

| -Cl | C3 | Electron-Withdrawing (Inductive) | Weakly Deactivating | Ortho, Para-Directing |

| -CN | C1 | Electron-Withdrawing (Resonance & Inductive) | Strongly Deactivating | Meta-Directing |

In this competitive scenario, the strongly activating nature of the hydroxyl group is the dominant factor. libretexts.org It significantly increases the electron density of the ring, particularly at the positions ortho and para to itself, making them the most favorable sites for electrophilic attack. youtube.com Therefore, electrophilic substitution is strongly predicted to occur at the C5 position, which is ortho to the activating -OH group and meta to the deactivating -CN group. The C4 position is also activated (para to -OH), but substitution there is generally less favored compared to the activated C5 position.

Radical Reactions and Electron Transfer Processes

The chemical structure of this compound allows for its participation in both radical and electron transfer processes.

Radical Reactions: Phenolic compounds are known to react with radicals by donating the hydrogen atom of the hydroxyl group to form a stabilized phenoxyl radical. researchgate.net The stability of this radical is due to the delocalization of the unpaired electron across the aromatic ring. The presence of electron-withdrawing halogens and the nitrile group would influence the stability and subsequent reactivity of this phenoxyl radical intermediate. Furthermore, the nitrile group itself can act as a radical acceptor in certain radical cascade reactions, providing a pathway for the construction of cyclic structures. rsc.org

Electron Transfer Processes: Single-electron transfer (SET) is a key mechanism in certain transformations of aromatic nitriles. As mentioned previously, the reduction of nitriles to primary amines using reagents like samarium(II) iodide proceeds via an SET mechanism. acs.org The nitrile group accepts an electron from the Sm(II) reagent to form a radical anion, which is then further reduced and protonated to yield the amine. This pathway highlights the ability of the benzonitrile moiety to act as an electron acceptor. chemrxiv.org The concept of SET has also been implicated in aromatic nucleophilic substitution reactions on highly electron-deficient systems like dinitrobenzonitriles, suggesting that such mechanisms are plausible for appropriately substituted benzonitriles. acs.orgenergetic-materials.org.cn

Cycloaddition Reactions with Benzonitrile Derivatives

While the carbon-nitrogen triple bond of the nitrile group can participate directly in some cycloadditions (e.g., with azides to form tetrazoles), a more common and synthetically powerful approach involves the transformation of the benzonitrile into a more reactive 1,3-dipole, such as a benzonitrile oxide. numberanalytics.comresearchgate.net This derivative then readily undergoes [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net

The [3+2] cycloaddition, a type of pericyclic reaction, is the concerted or stepwise addition of a three-atom 1,3-dipole (like a benzonitrile oxide) to a two-atom component (the dipolarophile, typically an alkene or alkyne) to form a five-membered heterocyclic ring. mdpi.com In the case of a benzonitrile oxide reacting with an alkene, the product is an isoxazoline.

The mechanism is generally considered to be a one-step, polar process. mdpi.com Theoretical studies using frameworks like Molecular Electron Density Theory (MEDT) suggest that the reaction proceeds through a single transition state. icm.edu.pl However, the formation of the two new single bonds may not be perfectly synchronous; one bond may begin to form before the other in what is described as a "two-stage, one-step" mechanism. researchgate.net The reaction is often initiated by the in-situ generation of the nitrile oxide from a precursor, such as an aldoxime, via oxidation. researchgate.net

The reactivity and regioselectivity of [3+2] cycloaddition reactions are heavily influenced by the electronic structures of both the 1,3-dipole and the dipolarophile. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to explain these outcomes. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For 2-Bromo-3-chloro-6-hydroxybenzonitrile, this analysis would reveal characteristic vibrations of its substituent groups and the benzene (B151609) ring.

The analysis of related substituted benzonitriles through FT-IR and FT-Raman spectroscopy allows for the assignment of fundamental vibrational modes. researchgate.netresearchgate.net For this compound, the spectra would be characterized by several key vibrational regions:

O-H Stretching: The hydroxyl (-OH) group would exhibit a broad stretching vibration, typically in the region of 3200-3600 cm⁻¹. The position and shape of this band would be indicative of the extent of intra- and intermolecular hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations of the benzene ring are expected to appear in the 3000-3100 cm⁻¹ region. researchgate.net

C≡N Stretching: The nitrile (-C≡N) group has a very characteristic and strong stretching vibration, typically observed in the 2220-2240 cm⁻¹ range. researchgate.net The intensity of this band can be influenced by the electronic effects of the other substituents on the ring.

C-C Stretching: Aromatic C-C stretching vibrations typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

O-H Bending: The in-plane bending of the O-H group is expected in the 1300-1400 cm⁻¹ range.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is generally found in the 600-800 cm⁻¹ region. researchgate.net

C-Br Stretching: The carbon-bromine (C-Br) stretching vibration is expected at a lower wavenumber, typically in the 500-600 cm⁻¹ range. researchgate.net

A hypothetical data table for the expected vibrational modes is presented below, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| ν(O-H) stretching | 3200 - 3600 | Hydroxyl |

| ν(C-H) stretching (aromatic) | 3000 - 3100 | Benzene Ring |

| ν(C≡N) stretching | 2220 - 2240 | Nitrile |

| ν(C=C) stretching (aromatic) | 1400 - 1600 | Benzene Ring |

| δ(O-H) in-plane bending | 1300 - 1400 | Hydroxyl |

| ν(C-Cl) stretching | 600 - 800 | Chloro |

| ν(C-Br) stretching | 500 - 600 | Bromo |

This table is illustrative and not based on experimental data for this compound.

The precise positions of the vibrational wavenumbers are sensitive to the electronic environment within the molecule. The electron-withdrawing nature of the bromo, chloro, and nitrile substituents, along with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, would influence the bond strengths and, consequently, the vibrational frequencies of the benzene ring. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to make definitive assignments of vibrational modes and to correlate the observed frequencies with the detailed molecular structure. biosynth.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would provide detailed information about the carbon and proton environments within the this compound molecule.

While ¹H and ¹³C NMR are fundamental, advanced techniques would be necessary for unambiguous signal assignment.

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the hydroxyl proton. Their chemical shifts would be influenced by the neighboring substituents. The aromatic protons would likely appear as doublets due to coupling with each other. The hydroxyl proton signal's position could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts would be highly dependent on the attached functional groups. The carbon attached to the nitrile group (C-CN) and the carbons bonded to the halogens (C-Br, C-Cl) and the hydroxyl group (C-OH) would have characteristic chemical shifts.

2D NMR (COSY, HSQC, HMBC): Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range correlations between protons and carbons, which is crucial for assigning the quaternary carbons.

A hypothetical table of expected ¹³C NMR chemical shifts is provided below for illustrative purposes.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

| C-OH | 150 - 160 | Deshielded by the oxygen atom |

| C-Br | 110 - 120 | Shielding/deshielding effect of bromine |

| C-Cl | 125 - 135 | Deshielding effect of chlorine |

| C-H | 115 - 130 | Aromatic region |

| C-H | 115 - 130 | Aromatic region |

| C-CN | 100 - 110 | Quaternary carbon adjacent to nitrile |

| C≡N | 115 - 120 | Nitrile carbon |

This table is illustrative and not based on experimental data for this compound.

Variable-temperature NMR studies could be used to investigate dynamic processes. For instance, the rotation around the C-OH bond could potentially be restricted due to intramolecular hydrogen bonding with the adjacent bromine or chlorine atom. This could lead to changes in the NMR spectrum at different temperatures, allowing for the calculation of the rotational energy barrier.

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and intermolecular interactions.

Analysis of the crystal structure of a related compound, 3-bromo-2-hydroxybenzonitrile, reveals significant intermolecular interactions, including O-H···N hydrogen bonding and π-stacking, which dictate the packing of the molecules in the crystal lattice. nih.govresearchgate.net Similar interactions would be expected for this compound, with the potential for additional halogen bonding involving the chlorine atom. The analysis would yield a crystallographic information file (CIF), containing all the atomic coordinates and cell parameters.

A hypothetical table of key crystallographic parameters is shown below.

| Parameter | Expected Value/System | Notes |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene derivatives |

| Space Group | e.g., P2₁/c, Pbca | Depends on the molecular symmetry and packing |

| a (Å) | 10 - 15 | Unit cell dimension |

| b (Å) | 4 - 8 | Unit cell dimension |

| c (Å) | 12 - 18 | Unit cell dimension |

| β (°) | 90 - 110 | For monoclinic systems |

| Z | 4 | Number of molecules per unit cell |

This table is illustrative and not based on experimental data for this compound.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions. For this compound, the key interactions expected to dictate its crystal packing are hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The presence of a hydroxyl group makes it a potent hydrogen bond donor, while the nitrile nitrogen and the oxygen of the hydroxyl group can act as acceptors. In the solid state, it is anticipated that strong O-H···N or O-H···O hydrogen bonds will be prominent features, leading to the formation of chains or dimeric motifs. In similar structures, such as 2,6-dihalogenated phenols, the O-H···O hydrogen bond is a pronounced interaction. researchgate.net Intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom (O-H···Br) is also a possibility, a phenomenon observed in other 2-halophenols, which can influence the conformational preference of the molecule. rsc.orgnih.gov

Halogen Bonding: Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (in this case, bromine or chlorine) and a nucleophilic site. nih.gov In the crystal structures of dihalogenated phenols, both Type I (C-X···X-C angles are approximately equal) and Type II (one C-X···X angle is close to 180° and the other is near 90°) halogen-halogen contacts are observed. nih.govresearchgate.net Given the presence of both bromine and chlorine, a variety of halogen bonds such as Br···O, Cl···O, Br···N, Cl···N, Br···Cl, Br···Br, and Cl···Cl could be formed, acting as "interlayer glue" to stabilize the crystal lattice. researchgate.netresearchgate.net The strength of these interactions generally follows the trend I > Br > Cl, suggesting that bromine-involved halogen bonds would be more significant. nih.govnih.gov

π-π Stacking: The aromatic nature of the benzonitrile (B105546) ring allows for π-π stacking interactions. In substituted benzonitriles and related aromatic compounds, offset or parallel-displaced stacking is common, where the rings are not perfectly face-to-face. acs.orgresearchgate.netchemrxiv.org These interactions are influenced by the electronic nature of the substituents. The electron-withdrawing nature of the nitrile, bromine, and chlorine substituents can reduce electron density in the π-system, which may influence the geometry and strength of these stacking interactions. acs.org

Summary of Expected Intermolecular Interactions:

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Hydrogen Bonding | Hydroxyl (O-H) | Nitrile (N), Hydroxyl (O) | Formation of primary structural motifs like chains and dimers. |

| Halogen Bonding | C-Br, C-Cl | Nitrile (N), Hydroxyl (O), Br, Cl | Directional interactions contributing to the 3D crystal lattice stability. |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilizing interactions between aromatic rings, often in a displaced fashion. |

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can exhibit distinct physicochemical properties. While no specific polymorphic studies on this compound have been reported, halogenated aromatic compounds are known to exhibit polymorphism. The potential for various strong and weak intermolecular interactions, such as different hydrogen and halogen bonding patterns, suggests that this compound could potentially form multiple polymorphic structures under different crystallization conditions. ucl.ac.uk

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a coformer) into the crystal lattice. jpionline.orgnih.govpharmacyjournal.in This technique relies on the formation of robust intermolecular interactions, such as hydrogen or halogen bonds, between the active compound and the coformer. nih.gov Given the functional groups present in this compound (hydroxyl, nitrile, halogens), it is a prime candidate for co-crystallization with coformers containing complementary functional groups like carboxylic acids, amides, or pyridines. Such studies could lead to new solid forms with altered properties.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound, as well as for identifying intermediates and products in a chemical reaction.

High-Resolution Mass Spectrometry (HRMS) for Identification of Reaction Products and Intermediates

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. In the context of reactions involving this compound, such as its synthesis or degradation, HRMS is invaluable. It can be used to identify reaction intermediates, byproducts, and final products by providing their exact masses. researchgate.net The characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) would result in a distinctive isotopic cluster for the molecular ion, which is a key signature for its identification. libretexts.orgdocbrown.info For the [M]+ ion of C7H3BrClNO, a complex isotopic pattern would be expected due to the combination of these isotopes.

Expected Isotopic Pattern for the Molecular Ion of this compound:

| Ion | Expected m/z (Monoisotopic) | Combination of Isotopes | Relative Abundance Pattern |

| [M]+ | 230.9086 | 12C71H379Br35Cl14N16O | Highest abundance peak in the M cluster |

| [M+2]+ | 232.9066 | 12C71H381Br35Cl or 79Br37Cl | Complex pattern from two contributions |

| [M+4]+ | 234.9037 | 12C71H381Br37Cl | Lower abundance peak in the M cluster |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. nih.govunito.itresearchgate.net

For this compound, the fragmentation would likely be initiated by the cleavage of the weakest bonds or the loss of stable neutral molecules. libretexts.org Key fragmentation pathways can be predicted based on the functional groups present:

Loss of Halogens: Cleavage of the C-Br or C-Cl bonds would result in the loss of Br• or Cl• radicals.

Loss of Small Molecules: Fragmentation may involve the loss of small, stable neutral molecules such as HCN (from the nitrile group), CO (from the phenol (B47542) ring), or HBr/HCl.

Ring Cleavage: At higher collision energies, the aromatic ring itself can fragment.

The resulting fragment ions would also exhibit characteristic isotopic patterns if they retain the halogen atoms, aiding in their identification.

Predicted Major Fragmentation Pathways:

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Fragmentation Pathway |

| [M]+ | Br• | [M-Br]+ | Cleavage of the C-Br bond. |

| [M]+ | Cl• | [M-Cl]+ | Cleavage of the C-Cl bond. |

| [M]+ | HCN | [M-HCN]+ | Elimination of hydrogen cyanide. |

| [M-HCN]+ | CO | [M-HCN-CO]+ | Subsequent loss of carbon monoxide from the phenolic ring. |

The systematic analysis of these fragmentation pathways using MS/MS allows for the unambiguous structural confirmation of this compound and the elucidation of its behavior under various chemical conditions. ulisboa.ptnih.gov

Computational and Theoretical Chemistry of 2 Bromo 3 Chloro 6 Hydroxybenzonitrile

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the detailed calculation of various electronic properties, providing a quantitative and qualitative understanding of the molecule's nature.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of chemical compounds with a high degree of accuracy. For 2-Bromo-3-chloro-6-hydroxybenzonitrile, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be instrumental in determining its optimized geometry. These calculations would yield precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms in the molecule.

The electronic properties, such as dipole moment, polarizability, and molecular electrostatic potential (MEP), can also be derived from DFT calculations. The MEP, in particular, is a valuable tool for visualizing the charge distribution and identifying regions of electrophilic and nucleophilic character within the molecule.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C≡N Bond Length (Å) | Data not available |

| C-C-C Bond Angle (°) | Data not available |

| C-C-Br Bond Angle (°) | Data not available |

| C-C-Cl Bond Angle (°) | Data not available |

Note: This table is illustrative. Specific computational data for this compound was not found in the conducted search.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations could be employed to obtain benchmark geometric and electronic data. Studies on related halogenated phenols and other small molecules have shown that ab initio methods can yield results in excellent agreement with experimental data. arxiv.orgnih.gov These methods are particularly useful for validating the results obtained from less computationally expensive methods like DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A theoretical FMO analysis of this compound would provide valuable insights into its reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. While specific FMO data for this compound is not available, studies on substituted benzonitriles and phenols provide a framework for such an analysis. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: This table is illustrative. Specific computational data for this compound was not found in the conducted search.

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about the transition states and reaction pathways that are often difficult to study experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of the transition state. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired reactants and products.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, TS localization and IRC analysis would be essential to map out the reaction pathways and understand the sequence of bond-breaking and bond-forming events.

Thermodynamic and Kinetic Profiles of Reactions

Computational studies on the reactions of related halogenated and substituted aromatic compounds have demonstrated the ability to predict these thermodynamic and kinetic parameters with reasonable accuracy. sciensage.info Such an analysis for reactions of this compound would allow for a quantitative understanding of its reactivity and selectivity.

Table 3: Predicted Thermodynamic and Kinetic Parameters for a Hypothetical Reaction (Illustrative)

| Parameter | Predicted Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | Data not available |

| Enthalpy of Reaction (ΔH) | Data not available |

Note: This table is illustrative. Specific computational data for this compound was not found in the conducted search.

Intermolecular Interaction Studies

The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. For this compound, hydrogen and halogen bonding are predicted to be the most influential interactions in the formation of its molecular assemblies.

The presence of a hydroxyl group and a nitrile group in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen of the hydroxyl group can act as acceptors.

In related molecules, such as 3-bromo-2-hydroxybenzonitrile, intermolecular O—H⋯N hydrogen bonding has been observed, leading to the formation of spiral chains in the crystal lattice. nih.govresearchgate.net It is plausible that this compound would exhibit similar hydrogen bonding motifs, potentially forming chains or more complex three-dimensional networks. The presence of both bromine and chlorine atoms ortho to the hydroxyl group may introduce steric hindrance that could influence the geometry of these hydrogen bonds.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, both the bromine and chlorine atoms have the potential to participate in halogen bonding. These interactions can play a crucial role in directing the supramolecular assembly of the molecule. rsc.org

The strength of halogen bonds is dependent on the polarizability of the halogen atom, with bromine generally forming stronger halogen bonds than chlorine. The nitrile nitrogen and the hydroxyl oxygen are potential halogen bond acceptors in the crystal structure of this compound. Studies on other halogenated organic molecules have shown that C–Br⋯N and C–Br⋯O interactions are common motifs that can lead to the formation of one-dimensional chains or more complex architectures. rsc.orgmdpi.com

Computational modeling can be employed to investigate the energetics and geometries of these potential halogen bonds. Such studies would help to determine the most likely halogen bonding interactions and their role in the stabilization of the crystal lattice.

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry. However, computational methods can be used to explore potential crystal packing arrangements and to understand the forces that govern them. For a molecule like this compound, a combination of hydrogen bonding, halogen bonding, and π-stacking interactions would be expected to dictate the crystal packing.

In the crystal structure of the related compound 3-bromo-2-hydroxybenzonitrile, a partial molecular packing disorder was observed, which was successfully modeled and refined. nih.govresearchgate.net This highlights the complexity that can arise in the crystal structures of such molecules and the power of computational tools in interpreting experimental data. Computational crystal structure prediction methods can generate and rank a series of plausible crystal structures based on their calculated lattice energies. These predictions can then be compared with experimental X-ray diffraction data to identify the most likely structure. researchgate.net

Table 1: Predicted Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| Hydrogen Bonding | O-H | N (nitrile), O (hydroxyl) | Formation of chains or networks, primary structure-directing force. |

| Halogen Bonding | C-Br, C-Cl | N (nitrile), O (hydroxyl) | Directional interactions contributing to the supramolecular assembly. |

| π-stacking | Benzene (B151609) ring | Benzene ring | Offset face-to-face interactions contributing to crystal stability. |

Spectroscopic Property Prediction

Computational chemistry is a powerful tool for the prediction and interpretation of various spectroscopic data, including infrared, Raman, and nuclear magnetic resonance spectra.

The vibrational spectra of this compound can be simulated using computational methods such as DFT. These simulations provide theoretical infrared (IR) and Raman spectra that can be compared with experimental data to aid in the assignment of vibrational modes. researchgate.netnih.gov